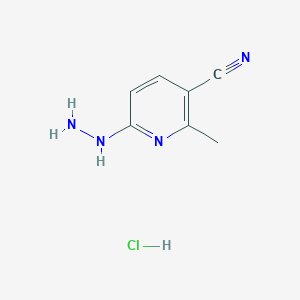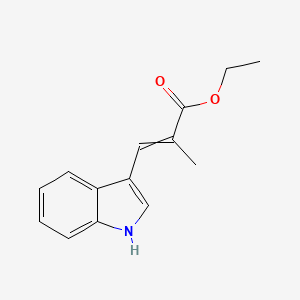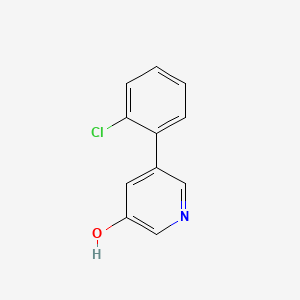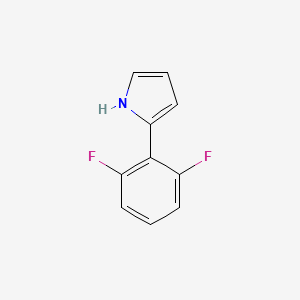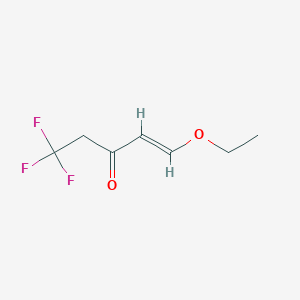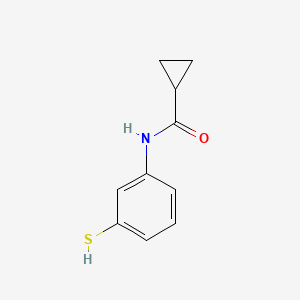![molecular formula C8H12O4 B15046352 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid CAS No. 2089572-87-0](/img/structure/B15046352.png)
3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid is an organic compound characterized by the presence of a dioxolane ring and a propenoic acid moiety. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with propenoic acid under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened or modified by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, various solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Modified dioxolane derivatives.
Scientific Research Applications
3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural configuration and the nature of the target. The dioxolane ring and propenoic acid moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Acrylic Acid (Prop-2-enoic acid): Similar in structure but lacks the dioxolane ring. Used in the production of polymers and resins.
Butenoic Acid: Another unsaturated carboxylic acid with different structural features. Used in the synthesis of various organic compounds.
Uniqueness: 3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specialized applications in research and industry.
Properties
CAS No. |
2089572-87-0 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-8(2)11-5-6(12-8)3-4-7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)/b4-3+/t6-/m0/s1 |
InChI Key |
VBSCJZLLOKWPEK-YUDCMIJISA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)/C=C/C(=O)O)C |
Canonical SMILES |
CC1(OCC(O1)C=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Piperazin-1-yl)phenyl]acetamide](/img/structure/B15046275.png)
